molecular formula C13H16N4OS B4570851 N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B4570851
M. Wt: 276.36 g/mol
InChI Key: KNTYXWYVFFYPLS-UHFFFAOYSA-N
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Description

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that contains a thiadiazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of a thiadiazole derivative with a pyridine carboxylic acid derivative. One common method involves the cyclization of a hydrazine derivative with a carbon disulfide derivative to form the thiadiazole ring, followed by coupling with a pyridine carboxylic acid derivative under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Mechanism of Action

The mechanism of action of N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, which is the basis for its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

Uniqueness

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is unique due to the presence of both a thiadiazole ring and a pyridine ring, which can confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-3-9(4-2)12-16-17-13(19-12)15-11(18)10-6-5-7-14-8-10/h5-9H,3-4H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTYXWYVFFYPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
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N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
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N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Reactant of Route 4
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Reactant of Route 5
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Reactant of Route 6
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N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

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